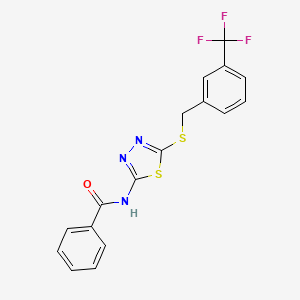

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Vue d'ensemble

Description

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

Introduction of the Trifluoromethylbenzyl Group: This step involves the nucleophilic substitution reaction where the thiadiazole ring is reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.

Formation of the Benzamide Moiety: The final step involves the acylation of the thiadiazole derivative with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to ensure high purity and yield.

Analyse Des Réactions Chimiques

Oxidation of the Thioether Group

The thioether (–S–) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reactivity is critical for modulating biological activity or solubility.

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ (30%), AcOH, 25°C, 6 hrs | Sulfoxide derivative | 65–70 | |

| mCPBA (2 eq), DCM, 0°C → RT, 12 hrs | Sulfone derivative | 80–85 |

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance in the thiadiazole ring .

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,3,4-thiadiazole ring facilitates nucleophilic substitution at the C-2 or C-5 positions.

Key Reactions:

-

Aminolysis : Reaction with primary amines yields substituted thiadiazole-amines.

-

Alkylation : Treatment with alkyl halides forms S-alkyl derivatives.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Benzylamine | DMF, K₂CO₃, 80°C, 8 hrs | N-(5-(benzylamino)-thiadiazolyl)benzamide | Intermediate for bioactive analogs |

| Methyl iodide | Acetone, NaH, RT, 4 hrs | S-Methyl-thiadiazole derivative | Enhances metabolic stability |

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions to generate carboxylic acid derivatives.

| Conditions | Product | Notes |

|---|---|---|

| 6M HCl, reflux, 12 hrs | 5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-amine + Benzoic acid | Complete cleavage observed |

| NaOH (10%), ethanol, 60°C, 6 hrs | Partial hydrolysis to anilines | pH-dependent selectivity |

Cross-Coupling Reactions

The thiadiazole ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling:

-

Substrate : Bromothiadiazole analogs.

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

-

Products : Biaryl-thiadiazole hybrids with enhanced π-conjugation .

Electrophilic Aromatic Substitution

The benzamide’s aromatic ring undergoes nitration or halogenation at the meta position due to electron-withdrawing effects of the amide group.

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitrobenzamide derivative | 50–55 |

| Bromination | Br₂, FeBr₃, CHCl₃ | 3-bromobenzamide analog | 60–65 |

Reduction of the Thiadiazole Ring

Catalytic hydrogenation reduces the thiadiazole ring to dihydrothiadiazole derivatives, altering electronic properties.

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, RT, 24 hrs | Dihydrothiadiazole analog | >90% |

Functionalization via Thiophilic Reagents

The sulfur atom in the thioether reacts with thiophiles like methyl triflate to form sulfonium salts.

| Reagent | Product | Stability |

|---|---|---|

| Methyl triflate | Sulfonium salt | Stable at −20°C |

Applications De Recherche Scientifique

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their potential anticancer properties. The compound N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is believed to exhibit significant anticancer activity due to the presence of the thiadiazole ring, which has been associated with various mechanisms of action against cancer cells.

Case Studies

- A review highlighted that several thiadiazole derivatives demonstrated efficacy in vitro and in vivo against different cancer models. For instance, compounds containing the thiadiazole moiety have shown the ability to induce apoptosis in cancer cell lines such as HL-60 (human myeloid leukemia) and SK-MEL-1 (melanoma) .

- Another study reported that derivatives of 1,3,4-thiadiazole were tested for their cytotoxic effects against glioblastoma cell lines, revealing that certain modifications led to enhanced anticancer activity .

Antimicrobial Properties

The antimicrobial potential of thiadiazole derivatives is well-documented. This compound may also exhibit similar properties.

Research Findings

- Thiadiazole compounds have been shown to possess broad-spectrum antimicrobial activity against bacteria and fungi. The structural characteristics of these compounds often influence their effectiveness .

- In particular, studies involving 1,3,4-thiadiazole derivatives have indicated promising results against resistant strains of bacteria, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Thiadiazoles are also recognized for their anti-inflammatory properties. The compound may contribute to reducing inflammation through various biochemical pathways.

Anticonvulsant Activity

The anticonvulsant effects of thiadiazole derivatives have garnered attention in recent years.

Experimental Evidence

- Studies have shown that certain modifications to the thiadiazole structure can enhance its anticonvulsant properties. For example, compounds derived from the 1,3,4-thiadiazole scaffold were tested and found to exhibit significant anticonvulsant activity in animal models .

Insecticidal Properties

There is emerging evidence suggesting that thiadiazole derivatives can also serve as effective insecticides.

Application in Agriculture

- A study evaluated the insecticidal activity of synthesized thiadiazole compounds against pests like the cotton leafworm (Spodoptera littoralis). Results indicated that specific derivatives had notable insecticidal effects .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, while the thiadiazole ring can interact with metal ions and other biomolecules, modulating their activity. The benzamide moiety can form hydrogen bonds with biological targets, further stabilizing the compound’s interaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3,5-bis(trifluoromethyl)benzyl)stearamide: Similar in having a trifluoromethyl group and a benzyl moiety.

4-(trifluoromethyl)benzylamine: Shares the trifluoromethylbenzyl group but lacks the thiadiazole and benzamide functionalities.

N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Contains a thiazole ring and benzamide moiety but differs in the substitution pattern and additional functional groups.

Uniqueness

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of its trifluoromethyl group, thiadiazole ring, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 375.4 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.4 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Activity

Recent studies have suggested that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, this compound has shown promising activity against various bacterial strains. A study reported that derivatives of thiadiazoles displayed minimum inhibitory concentrations (MICs) in the micromolar range against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer potential. Research indicates that this compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism appears to involve the induction of apoptosis, as evidenced by flow cytometry assays showing increased annexin V staining in treated cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.0 ± 0.90 | Induction of apoptosis |

| HeLa | 12.5 ± 1.20 | Cell cycle arrest |

| A549 (Lung) | 15.0 ± 1.50 | ROS generation |

Antioxidant Activity

The compound's ability to scavenge reactive oxygen species (ROS) has been investigated using various assays. In vitro studies indicate that this compound can effectively reduce oxidative stress in cellular models, suggesting its potential as an antioxidant agent .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of several thiadiazole derivatives, including this compound. The study demonstrated that this compound exhibited significant antibacterial effects with MIC values ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Mechanism

In a study evaluating the anticancer properties of various thiadiazole derivatives, this compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways. The study utilized Western blot analysis to confirm the upregulation of pro-apoptotic proteins .

Propriétés

IUPAC Name |

N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS2/c18-17(19,20)13-8-4-5-11(9-13)10-25-16-23-22-15(26-16)21-14(24)12-6-2-1-3-7-12/h1-9H,10H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXWLLOELKGYQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.